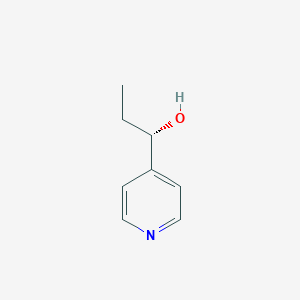
(S)-1-(4-Pyridyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Pyridyl)-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
(S)-1-(4-Pyridyl)-1-propanol serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structural properties make it suitable for developing drugs targeting specific diseases.
Anticonvulsant Agents
Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticonvulsant activity. For instance, a patent describes how 1,3-di(4-pyridyl)propane derivatives can be hydrogenated to yield pharmacologically useful compounds . These derivatives have shown promise in treating epilepsy and other seizure disorders.
Cancer Therapeutics
Recent studies have highlighted the potential of pyridyl aniline derivatives in cancer therapy. Specifically, a class of compounds that includes this compound has demonstrated selective cytotoxicity against renal cell carcinoma (RCC) cells lacking the von Hippel-Lindau tumor suppressor gene. These findings suggest that the compound may play a role in targeted cancer therapies .
Synthetic Applications
This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Intermediate for Pharmaceutical Synthesis
The compound acts as a precursor for synthesizing various pharmaceuticals. For example, it can be transformed into 1-(4-pyridyl)-4-piperidone, which is used in treating blood coagulation disorders . The efficiency of these synthetic routes is enhanced by the compound's reactivity and ability to undergo various chemical transformations.
| Reaction Type | Product | Application |
|---|---|---|
| Hydrogenation | 1-(4-pyridyl)-4-piperidone | Blood coagulation treatment |
Biological Research Applications
The biological properties of this compound have been explored in various studies focusing on its effects on cellular mechanisms.
Induction of Autophagy
Research has shown that certain pyridyl compounds can induce autophagy in cancer cells, a process that may lead to cell death and reduced tumor growth. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance this effect, making this compound a candidate for further research in cancer treatment .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of several pyridine derivatives, including those derived from this compound. The results indicated significant activity in animal models, reinforcing its potential therapeutic applications .
Case Study 2: Cancer Cell Studies
In vitro studies on RCC cells demonstrated that compounds derived from this compound selectively induced autophagy and inhibited cell proliferation. These findings support the compound's role as a lead structure for developing targeted cancer therapies .
Eigenschaften
IUPAC Name |
(1S)-1-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCKIAZUYILRN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














